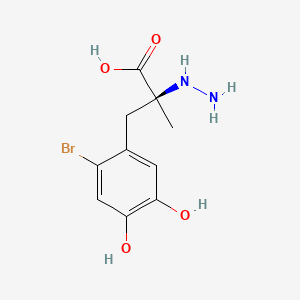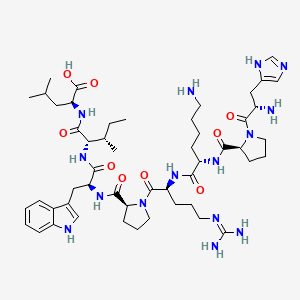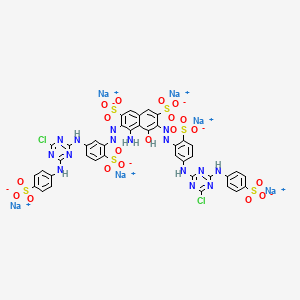
Carbidopa, 6-bromo
Overview
Description
Carbidopa is a dopa decarboxylase inhibitor used in combination with levodopa for the symptomatic treatment of idiopathic Parkinson disease and other conditions associated with parkinsonian symptoms . It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier .
Synthesis Analysis
Carbidopa is always administered concomitantly with levodopa . An experimental and theoretical investigation about the oxidation process of these drugs was able to provide the optimal conditions of an efficient analytical method for simultaneous quantification of L-dopa and C-dopa in pharmaceutical preparations .Molecular Structure Analysis
Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate . The inhibitor is bound to the enzyme by forming a hydrazone linkage .Chemical Reactions Analysis
The analytical procedure is based on the controlled oxidation of these drugs, with further quantification using UV absorption spectrophotometry . Carbidopa inhibits the peripheral metabolism of levodopa .Physical And Chemical Properties Analysis
Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate . It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier .Scientific Research Applications
Hyperdopaminergic Crises in Familial Dysautonomia
Carbidopa has been studied for its effectiveness in treating hyperdopaminergic crises in patients with familial dysautonomia. The research demonstrated that Carbidopa could significantly reduce symptoms of severe cyclical nausea and uncontrollable retching by inhibiting dopa decarboxylase, which blocks the formation of dopamine outside the brain, thus acting as an effective antiemetic. This finding suggests a novel therapeutic application of Carbidopa in autonomic disorders where elevated levels of circulating dopamine contribute to symptomatology (Norcliffe-Kaufmann et al., 2013).
Inhibition of T Cell Activation and Autoimmunity
Carbidopa's potential extends into immunology, where it has been shown to inhibit T cell activation in vitro and in vivo. This effect of Carbidopa mitigated the symptoms of experimental autoimmune encephalitis and collagen-induced arthritis in animal models. These findings open up possibilities for Carbidopa's use in suppressing T cell-mediated pathologies, suggesting its utility in treating autoimmune diseases (Zhu et al., 2017).
Cancer Therapy Applications
Research has identified Carbidopa as an activator of the aryl hydrocarbon receptor (AhR) with potential anticancer effects. Carbidopa inhibited pancreatic cancer cell proliferation in vitro and in vivo, offering a new perspective on its therapeutic role. This action is attributed to Carbidopa's ability to activate AhR signaling, leading to the suppression of cancer cell growth. Such findings advocate for the repurposing of Carbidopa in cancer therapy, particularly for pancreatic and possibly other cancers (Ogura et al., 2017).
Electrophysiological and Chemical Analysis
Carbidopa's interaction with various biochemical processes has been the subject of electrophysiological and chemical analysis. Studies have focused on the electrochemical behaviors of Carbidopa and its determination in different contexts, including carbon nanotubes and ionic liquid paste electrodes. Such research contributes to our understanding of Carbidopa's pharmacological properties and potential for diverse applications beyond its traditional use (Beitollah et al., 2012).
Safety And Hazards
Future Directions
Looking to the future, the development of a robust, long-lasting, foundational oral CD/LD therapy that maximizes “Good On” time and has as small of a dosing burden as possible (eg, 1 or 2 doses per day) is a treatment goal . Attempts are underway to develop oral and transdermal very long-acting levodopa preparations .
properties
IUPAC Name |
(2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBONFZRHFUWIX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150100 | |
| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbidopa, 6-bromo | |
CAS RN |
43197-33-7 | |
| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43197-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbidopa, 6-bromo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBIDOPA, 6-BROMO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O6NJX3L6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide](/img/structure/B570120.png)


![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)

![2-[4-[N-Ethyl-2-[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazine-2-yloxy]ethylamino]phenylazo]-5-phenylazo-3-thiophenecarbonitrile](/img/structure/B570127.png)




